

Physicochemical Properties of Adinazolam and its Mesylate Salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Adinazolam Mesylate				
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Adinazolam is a triazolobenzodiazepine, structurally related to alprazolam, that was investigated for its anxiolytic and antidepressant properties.[1][2] While it was never approved for public use by the FDA, it has appeared on the designer drug market.[2][3] Adinazolam is typically used in its mesylate salt form, **adinazolam mesylate** (U-41,123F), to improve its aqueous solubility.[4]

Key properties are summarized below:

Property	Adinazolam (Free Base) Adinazolam Mesylate		
Molecular Formula	C19H18CIN5	C20H22CIN5O3S	
Molar Mass	351.83 g/mol	447.94 g/mol	
Appearance	Crystalline solid	Solid	
Melting Point	171–172.5 °C	Not specified	
pKa (Strongest Basic)	6.30 - 6.39	Not specified	

Solubility Profile of Adinazolam Mesylate

The solubility of a drug substance is a critical factor in its formulation, delivery, and bioavailability. The mesylate salt of adinazolam exhibits significantly different solubility characteristics compared to its free base form.



Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for both adinazolam free base and **adinazolam mesylate**.

Form	Solvent	Solubility	Temperature	Source(s)
Adinazolam Mesylate	Water	> 100 mg/mL	Not Specified	
Adinazolam Mesylate	Water	0.0672 mg/mL (Predicted)	Not Specified	
Adinazolam (Free Base)	Water	Insoluble	Not Specified	
Adinazolam (Free Base)	Dichloromethane	Soluble	Not Specified	_
Adinazolam (Free Base)	Methanol	Soluble	Not Specified	_

Note on Discrepancies: There is a significant discrepancy in the reported aqueous solubility of **adinazolam mesylate**. A World Health Organization report states its solubility is greater than 100 mg/mL, indicating high solubility. In contrast, a predicted value from another source suggests a much lower solubility of 0.0672 mg/mL. For research and development purposes, experimental verification via the methods described below is strongly recommended.

Aqueous Solubility

Adinazolam free base is insoluble in water. The formation of the mesylate salt drastically increases its solubility in aqueous media, with reports indicating it is highly soluble (>100 mg/mL). As most pharmaceutical compounds are weak acids or bases, the pH of the aqueous solution is a critical parameter influencing solubility. For basic compounds like adinazolam, solubility generally increases as the pH decreases.

Organic Solvent Solubility



The free base form of adinazolam is reported to be soluble in organic solvents such as dichloromethane and methanol. Specific quantitative data for **adinazolam mesylate** in a broader range of organic solvents like ethanol, acetone, or DMSO is not readily available in the reviewed literature. Generally, salt forms of drugs tend to be less soluble in non-polar organic solvents compared to their free base counterparts.

Experimental Methodologies for Solubility Determination

Accurate determination of solubility is essential during drug development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Principle: An excess amount of the drug substance (**adinazolam mesylate**) is added to a specific solvent and agitated at a constant temperature until equilibrium is achieved. The saturated supernatant is then separated from the undissolved solid and analyzed to determine the drug concentration.

Detailed Protocol:

- Preparation: Add an excess amount of adinazolam mesylate to a series of vials, each containing a precise volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol). The amount should be sufficient to ensure a solid phase remains after equilibrium.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are







transferred, centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 μ m) is recommended.

- Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of adinazolam.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.





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Workflow for Shake-Flask Solubility Determination.



Mechanism of Action: GABA-A Receptor Modulation

Adinazolam, like other benzodiazepines, exerts its effects by modulating the gammaaminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway:

- Binding: Adinazolam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.
- Potentiation: This binding potentiates the effect of GABA, increasing the affinity of GABA for its own binding site.
- Channel Opening: When GABA binds, it opens an integrated chloride ion (Cl⁻) channel. Adinazolam's presence increases the frequency of this channel opening.
- Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane.
- Inhibition: This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, leading to widespread central nervous system depression and producing the characteristic anxiolytic and sedative effects.

Mechanism of Adinazolam at the GABA-A Receptor.

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References

- 1. Adinazolam | C19H18CIN5 | CID 37632 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Adinazolam Wikipedia [en.wikipedia.org]





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- 4. cdn.who.int [cdn.who.int]
- To cite this document: BenchChem. [Physicochemical Properties of Adinazolam and its Mesylate Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664377#adinazolam-mesylate-solubility-in-aqueous-and-organic-solvents]

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